Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate
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Overview
Description
Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate is a chemical compound with the molecular formula C26H21NO2 and a molecular weight of 379.463 g/mol . This compound is known for its unique structure, which includes two naphthalene rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate typically involves the reaction of naphthalene derivatives with ethyl cyanoacetate under specific conditions. One common method involves the use of a base such as sodium ethoxide in ethanol, which facilitates the nucleophilic addition of the cyano group to the naphthalene ring . The reaction is usually carried out at room temperature and requires careful control of the reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Scientific Research Applications
Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB transcriptional activation pathway, which plays a crucial role in inflammatory responses and cancer progression . The compound achieves this by binding to the estrogen receptor, thereby blocking the activation of NF-κB and reducing the expression of pro-inflammatory genes.
Comparison with Similar Compounds
Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3,3-di(phenyl)propanoate: This compound has phenyl rings instead of naphthalene rings, which affects its chemical reactivity and biological activity.
Ethyl 2-cyano-3,3-di(anthracen-1-yl)propanoate:
Ethyl 2-cyano-3,3-di(biphenyl)propanoate: This compound contains biphenyl groups, which influence its stability and reactivity compared to this compound.
Properties
CAS No. |
62875-52-9 |
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Molecular Formula |
C26H21NO2 |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
ethyl 2-cyano-3,3-dinaphthalen-1-ylpropanoate |
InChI |
InChI=1S/C26H21NO2/c1-2-29-26(28)24(17-27)25(22-15-7-11-18-9-3-5-13-20(18)22)23-16-8-12-19-10-4-6-14-21(19)23/h3-16,24-25H,2H2,1H3 |
InChI Key |
RRDOGGURDLJRMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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